N-Acetylneuraminyl-(2-6)-galactose

描述

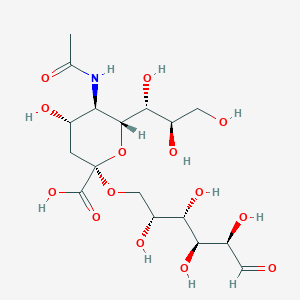

N-Acetylneuraminyl-(2-6)-galactose is a complex carbohydrate molecule that belongs to the family of sialylated oligosaccharides. It consists of a sialic acid residue (N-acetylneuraminic acid) linked to a galactose molecule through an alpha-2,6-glycosidic bond. This compound is significant in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminyl-(2-6)-galactose typically involves enzymatic or chemical methods. One common approach is the enzymatic transfer of the sialic acid residue to a galactose-containing acceptor using sialyltransferases. The reaction conditions often include the presence of a donor substrate, such as cytidine monophosphate-N-acetylneuraminic acid, and an acceptor substrate, such as galactose or a galactose-containing oligosaccharide .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the desired product .

化学反应分析

Types of Reactions

N-Acetylneuraminyl-(2-6)-galactose undergoes various chemical reactions, including:

Oxidation: The sialic acid residue can be oxidized to form different derivatives.

Hydrolysis: The glycosidic bond between the sialic acid and galactose can be hydrolyzed by specific enzymes, such as neuraminidases.

Substitution: The hydroxyl groups on the galactose moiety can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.

Hydrolysis: Enzymatic hydrolysis is typically carried out using neuraminidases under mild conditions.

Substitution: Substitution reactions often involve reagents such as acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of sialic acid.

Hydrolysis: Free sialic acid and galactose.

Substitution: Various substituted galactose derivatives.

科学研究应用

Role in Cell-Cell Interactions

Mechanism of Action

N-Acetylneuraminyl-(2-6)-galactose plays a crucial role in mediating cell-cell interactions, particularly through its function as a ligand for selectins. Selectins are adhesion molecules that facilitate the binding of immune cells to endothelial cells during inflammatory responses. The interaction between Neu5Ac(2-6)Gal and selectins is critical for immune recognition and signaling, influencing various immunological processes such as leukocyte migration and tissue infiltration.

Case Study: Immune Response Modulation

Research has demonstrated that alterations in the expression levels of Neu5Ac(2-6)Gal can impact immune responses. For instance, studies on modified cell lines have shown that increased expression of Neu5Ac(2-6)Gal enhances the adhesion of leukocytes, suggesting its potential use in therapies aimed at modulating immune responses .

Potential Biomarker in Cancer

Cancer Diagnosis and Prognosis

The expression of this compound has been linked to various cancers, including breast, lung, and colorectal cancer. Research indicates that decreased levels of Neu5Ac(2-6)Gal are associated with tumor growth, invasion, and metastasis, making it a promising candidate for cancer biomarkers.

Data Table: Neu5Ac(2-6)Gal Levels in Different Cancers

| Cancer Type | Expression Level | Association with Tumor Behavior |

|---|---|---|

| Breast Cancer | Decreased | Increased metastasis |

| Lung Cancer | Decreased | Higher tumor grade |

| Colorectal Cancer | Decreased | Correlation with poor prognosis |

Case Study: Clinical Applications

A study involving patient samples revealed that monitoring Neu5Ac(2-6)Gal levels could provide insights into tumor progression and response to therapy. This approach may lead to the development of diagnostic tests for early cancer detection and monitoring treatment efficacy.

Applications in Virology

Viral Receptor Specificity

this compound is recognized by certain viruses, such as human influenza viruses, which preferentially bind to this sialic acid linkage over others (e.g., α2,3-linkages). This specificity has implications for understanding viral pathogenesis and host interactions .

Case Study: Influenza Virus Sensitivity Testing

In laboratory settings, cell lines engineered to express high levels of Neu5Ac(2-6)Gal have been utilized to assess the sensitivity of influenza viruses to neuraminidase inhibitors like oseltamivir. These studies have shown that such modified cells can effectively evaluate viral resistance patterns against antiviral treatments .

Glycoengineering and Biotechnology

Biocatalysis Applications

The unique properties of this compound make it an attractive substrate for glycoengineering applications. Sialyltransferases that utilize Neu5Ac(2-6)Gal can be employed to modify glycoproteins for therapeutic purposes, enhancing their stability and efficacy .

Data Table: Enzymatic Applications of Neu5Ac(2-6)Gal

| Application | Enzyme Type | Outcome |

|---|---|---|

| Glycoprotein Modification | Sialyltransferases | Improved pharmacokinetics |

| Antibody Engineering | Glycoengineering tools | Enhanced antibody efficacy |

作用机制

The biological effects of N-Acetylneuraminyl-(2-6)-galactose are mediated through its interactions with specific receptors and proteins on the cell surface. The sialic acid residue can bind to sialic acid-binding immunoglobulin-type lectins (siglecs) and other carbohydrate-binding proteins, modulating immune responses and cell signaling pathways. Additionally, it can inhibit the binding of pathogens to host cells by blocking their sialic acid receptors .

相似化合物的比较

N-Acetylneuraminyl-(2-6)-galactose is unique due to its specific glycosidic linkage and biological functions. Similar compounds include:

N-Acetylneuraminyl-(2-3)-galactose: Differing in the glycosidic linkage, which affects its biological activity and receptor interactions.

N-Acetylneuraminyl-(2-6)-glucosamine: Contains a different sugar moiety, leading to distinct biological roles.

N-Acetylneuraminyl-(2-6)-lactose: A disaccharide with different structural and functional properties

These comparisons highlight the unique structural features and biological significance of this compound.

生物活性

N-Acetylneuraminyl-(2-6)-galactose (Neu5Acα(2-6)Gal) is a sialylated carbohydrate that plays a significant role in various biological processes, particularly in cell signaling, immune response, and pathogen recognition. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is a glycan composed of N-acetylneuraminic acid (sialic acid) linked to galactose through an α(2-6) linkage. This structural configuration is crucial for its interaction with various biological receptors, influencing cellular processes such as adhesion, migration, and immune modulation.

The mechanism of action of this compound involves its binding to specific receptors on cell surfaces, including:

- Siglecs (Sialic Acid-binding Immunoglobulin-type Lectins) : These receptors mediate cell-cell interactions and immune responses. Neu5Acα(2-6)Gal can inhibit immune cell activation by engaging these receptors, leading to reduced inflammation and modulation of immune responses .

- Viral Receptors : Many viruses exploit sialic acid residues for attachment to host cells. For instance, influenza viruses preferentially bind to Neu5Acα(2-6)Gal for entry into respiratory epithelial cells .

Biological Activities

The biological activities attributed to this compound include:

- Cell Adhesion and Migration : The compound enhances the adhesion of cells to the extracellular matrix and other cells, facilitating tissue repair and regeneration processes.

- Immune Modulation : By interacting with siglecs, Neu5Acα(2-6)Gal can downregulate pro-inflammatory cytokine production, thereby playing a protective role during inflammatory responses .

- Antiviral Activity : Its ability to bind viral proteins makes it a target for therapeutic interventions against viral infections .

Case Studies

- Influenza Virus Binding : A study demonstrated that the presence of Neu5Acα(2-6)Gal on epithelial cells significantly increased susceptibility to influenza infection. This highlights the importance of this glycan in viral pathogenesis and suggests potential therapeutic targets for antiviral strategies .

- Cancer Metastasis : Research indicates that sialylation patterns, including those involving Neu5Acα(2-6)Gal, are altered in cancer cells. This modification can enhance tumor cell adhesion to endothelial cells, promoting metastasis .

- Therapeutic Applications : Investigations into the use of sialylated glycans in drug delivery systems show promise in enhancing the efficacy and targeting of therapeutic agents in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound | Linkage Type | Biological Activity |

|---|---|---|

| N-Acetylneuraminyl-(2-3)-galactose | α(2-3) | Involved in immune evasion and pathogen recognition |

| N-Acetylneuraminyl-(2-8)-galactose | α(2-8) | Plays a role in neuronal signaling |

| N-Acetylneuraminyl-(2-6)-glucose | α(2-6) | Different interaction profiles with receptors |

属性

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO14/c1-6(21)18-11-7(22)2-17(16(29)30,32-15(11)14(28)9(24)4-20)31-5-10(25)13(27)12(26)8(23)3-19/h3,7-15,20,22-28H,2,4-5H2,1H3,(H,18,21)(H,29,30)/t7-,8-,9+,10+,11+,12+,13-,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUGNYYOIVQSD-XRLCZLRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956701 | |

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35259-23-5 | |

| Record name | N-Acetylneuraminyl-(2-6)-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stannylene activation method described in the paper for synthesizing α-Neu5Ac-(2→6)-Gal?

A1: The paper by [] describes a novel approach to forming the α-Neu5Ac-(2→6)-Gal linkage using stannylene activation of an unprotected D-galactopyranoside. This method offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。